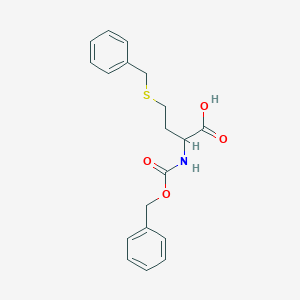
N-Carbobenzyloxy-S-benzyl-DL-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of homocysteine with a carbobenzyloxy group and subsequent benzylation . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and benzylation steps. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-Carbobenzyloxy-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the carbobenzyloxy group, yielding homocysteine derivatives.
Scientific Research Applications
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research on this compound contributes to understanding diseases related to homocysteine metabolism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-S-benzyl-DL-homocysteine involves its interaction with enzymes and other proteins. The carbobenzyloxy group protects the amino acid, allowing it to participate in specific biochemical pathways without premature degradation . The benzyl group can also interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
N-Carbobenzyloxy-S-benzyl-DL-homocysteine can be compared with other similar compounds such as:
- N-Carbobenzyloxy-S-benzoyl-L-cysteine
- Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide
- S-Benzyl-N-carbobenzyloxy-L-cysteine
- S-Benzyl-D,L-homocysteine These compounds share similar protective groups and benzylation patterns but differ in their specific amino acid backbones and functional groups . The uniqueness of this compound lies in its specific combination of carbobenzyloxy and benzyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
82611-67-4 |
|---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI Key |
PFKWFGQPWRKRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















